N-Vinylphthalimide
Description
Properties
IUPAC Name |
2-ethenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLZDCWMRPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26809-43-8 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3063049 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-84-5 | |
| Record name | Vinylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylphthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
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| Record name | N-vinylphthalimide | |
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Preparation Methods
Reaction Mechanism and Conditions
Phthalimide’s deprotonated nitrogen attacks the electrophilic vinyl carbon in vinyl acetate, facilitated by alkali hydroxides (e.g., NaOH or KOH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. A molar ratio of 1:1.2 (phthalimide to vinyl acetate) ensures complete conversion, with yields reaching 70–85% after 12–24 hours.
Catalytic Enhancements
Palladium catalysts, such as Pd/xantphos complexes, improve regioselectivity and reaction rates. For example, using 0.25 mol% Pd/xantphos in acetonitrile at reflux (82°C) achieves 87% yield within 3 hours. This approach minimizes side products like di-vinylated derivatives.
Hydrophosphinylation with Hypophosphorous Acid
NVPI serves as a substrate for hydrophosphinylation to synthesize phosphinic acids, but its preparation via this route is less common.
Synthesis of 2-Aminoethyl-H-phosphinic Acid
In a modified approach, NVPI reacts with hypophosphorous acid (H₃PO₂) under palladium catalysis. While primarily producing phosphinic acids, this method confirms NVPI’s reactivity as a vinyl donor. Using a polymer-supported Pd catalyst, the reaction achieves 60–70% yield of phosphinic acid derivatives.
Vinylation via Grignard Reagents
Though less documented in recent literature, older methods employ vinyl magnesium bromide to vinylate phthalimide.
Experimental Protocol
Phthalimide reacts with vinyl magnesium bromide in tetrahydrofuran (THF) at 0°C, followed by aqueous workup. Early reports indicate moderate yields (50–60%), hampered by competing side reactions like polymerization.
Industrial-Scale Production
Industrial synthesis often optimizes cost and scalability. A patented route uses continuous-flow reactors to couple phthalimide with vinyl chloride under high pressure (5–10 bar) and temperature (120–150°C). This method achieves 90% conversion with titanium dioxide catalysts, though purity requires post-synthesis distillation.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | NaOH, Vinyl Acetate | 80–100 | 12–24 | 70–85 | High yield, simple setup |
| Palladium-Catalyzed | Pd/xantphos, Vinyl Acetate | 82 | 3 | 87 | Faster, fewer byproducts |
| Grignard Vinylation | Vinyl MgBr | 0 | 6 | 50–60 | Low-temperature option |
| Industrial Flow Reactor | TiO₂, Vinyl Chloride | 120–150 | 2 | 90 | Scalable, high conversion |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-Vinylphthalimide undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which can be further hydrolyzed to produce polyvinylamine.
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under radical polymerization conditions.
Substitution Reactions: Nucleophiles such as amines and thiols are used under basic conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used under mild conditions.
Major Products
Polymerization: Poly(this compound) and polyvinylamine.
Substitution Reactions: Substituted phthalimides.
Addition Reactions: Addition products with electrophiles.
Scientific Research Applications
Polymer Chemistry
N-Vinylphthalimide is primarily used as a monomer in the synthesis of various polymers. Its ability to undergo polymerization leads to the formation of poly(this compound), which has distinct properties beneficial for multiple applications.
- Polymerization Methods : Commonly used methods include radical polymerization, where initiators like azobisisobutyronitrile (AIBN) are employed under controlled conditions.
- Properties : The resulting polymers exhibit good thermal stability and mechanical properties, making them suitable for coatings, adhesives, and sealants.
| Polymer Type | Application Areas | Properties |
|---|---|---|
| Poly(this compound) | Coatings, adhesives | High thermal stability |
| Copolymers with styrene | Specialty coatings | Enhanced solubility |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It facilitates the production of pharmaceuticals and agrochemicals through various chemical transformations.
- Reactions : It can participate in nucleophilic substitution and addition reactions, yielding valuable products such as aminoaldehydes.
- Case Study : In a study on enantioselective hydroformylation, this compound was converted to 1,2-aminoaldehyde with 95% enantiomeric excess using rhodium complexes as catalysts .
Material Science
In material science, this compound is utilized for developing advanced materials with unique properties.
- Applications : It is used in high refractive index coatings and as a building block for bioactive materials.
- Research Insight : Studies have shown that polymers derived from this compound can be tailored for specific optical properties, enhancing their utility in optical devices .
Biological Applications
Research into the biological applications of this compound is emerging, particularly regarding drug delivery systems.
- Biocompatibility : The compound exhibits good biocompatibility, suggesting potential use in biomedical applications.
- Case Study : Investigations into its use as a building block for bioactive molecules highlight its promise in developing new therapeutic agents.
Summary of Findings
The following table summarizes key findings related to the applications of this compound across different fields:
| Application Area | Key Findings |
|---|---|
| Polymer Chemistry | Used as a monomer for high-performance polymers; exhibits excellent thermal stability. |
| Organic Synthesis | Functions as an intermediate; facilitates the production of chiral compounds with high selectivity. |
| Material Science | Contributes to advanced materials with tailored optical properties; useful in coatings and films. |
| Biological Applications | Shows potential in drug delivery systems; good biocompatibility noted in preliminary studies. |
Mechanism of Action
The mechanism of action of N-Vinylphthalimide involves its ability to undergo polymerization and various chemical reactionsThese reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Features a chloro substituent at the 3-position and a phenyl group on the nitrogen (vs. vinyl in N-vinylphthalimide) .
- Applications: Primarily used in synthesizing polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), requiring high purity .
- Reactivity : The chloro group enhances electrophilicity for nucleophilic substitution, differing from the vinyl group’s radical or addition reactivity in this compound.
N-Phenylphthalimide
- Structure : Lacks substituents on the phthalimide nitrogen except a phenyl group .
- Synthesis : Prepared directly from phthalic anhydride and aniline, contrasting with this compound’s synthesis via vinylation of phthalimide .
- Applications: Limited to niche polymer applications, whereas this compound’s vinyl group enables broader functionalization (e.g., H-phosphinic acid derivatives) .
N-Vinylcarbazole and N-Vinylpyrrolidone
- Structure : Replace phthalimide with carbazole or pyrrolidone rings.
- Polymerization : Like this compound, these undergo controlled radical polymerization (RAFT) but are less challenging due to lower radical reactivity .
- Functionality : this compound’s phthalimide group offers stronger electron-withdrawing effects, influencing polymer thermal stability and reactivity .
Antifungal Activity Comparison
N-Substituted phthalimides exhibit varying potency against fungal pathogens. Key data from :
| Compound | IC₅₀ (μg/mL) vs. B. cinerea | IC₅₀ (μg/mL) vs. A. solani |
|---|---|---|
| This compound | 7.92 | 10.85 |
| 8-[4-(Phthalimide-2-yl)butyloxy]quinoline | 10.85 | 15.32 |
- Key Insight: The vinyl group in this compound enhances antifungal activity compared to quinoline-linked derivatives, likely due to improved membrane permeability or target binding .
Hydrophosphinylation Reactions
- This compound: Reacts with H₃PO₂ under Pd/xantphos catalysis to yield 2-aminoethyl-H-phosphinic acid in 72–87% yield (homogeneous catalyst) .
- 3-Aminopropyl-H-phosphinic Acid: Synthesized from allylamine derivatives; yields are lower (60–70%) due to competing side reactions .
Cyclopropanation
- This compound : Forms cis-cyclopropane derivatives in 50–85% yields via gold-catalyzed retro-Buchner reactions, outperforming styrene derivatives in regioselectivity .
- Styrene Analogues : Require higher catalyst loadings and exhibit lower diastereoselectivity .
Physical and Chemical Properties
Spectroscopic Data
- This compound :
- N-Phenylphthalimide :
Thermal Stability
- This compound : Activation energy (Eₐ) for decomposition is 115.6 kJ/mol (vs. 140.0 kJ/mol for methyl-substituted analogues), indicating moderate stability .
Biological Activity
N-Vinylphthalimide (NVP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of NVP, highlighting its antimicrobial properties, therapeutic potential, and applications in biomedical fields.
Chemical Structure and Properties
This compound is an unsaturated cyclic imide with the molecular formula . Its structure features a vinyl group attached to a phthalimide moiety, which contributes to its reactivity and biological properties. The compound's characteristics allow it to participate in various chemical reactions, including polymerization and functionalization.
Antimicrobial Activity
Research has demonstrated that NVP exhibits significant antimicrobial properties. A study indicated that derivatives of phthalimide, including NVP, showed promising results against various bacterial strains. For instance, the antimicrobial efficacy of poly(N-vinyl amine) microparticles derived from NVP was tested against common pathogens such as E. coli and S. aureus, showing notable antibacterial effects .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 25 µg/mL | |
| C. albicans | 40 µg/mL |
Therapeutic Potential
This compound derivatives have been explored for their therapeutic applications, particularly in the fields of hypolipidemic and anticonvulsant activities. Phthalimide derivatives have been linked to significant reductions in cholesterol and triglyceride levels in animal models, indicating their potential as hypolipidemic agents .
Case Study: Hypolipidemic Effects
A study involving a phthalimide derivative demonstrated a reduction of up to 63% in cholesterol levels in hypercholesterolemic rats treated with a dosage of 20 mg/kg/day . This highlights the potential of NVP derivatives in managing lipid profiles.
Mechanistic Insights
The biological activity of NVP can be attributed to its ability to interact with cellular targets and modulate biochemical pathways. The compound's hydrophobic nature enhances its bioavailability, allowing for better membrane diffusion and interaction with biological systems .
Table 2: Mechanistic Pathways Influenced by this compound
| Pathway | Effect | Reference |
|---|---|---|
| Lipid Metabolism | Decreased cholesterol synthesis | |
| Antimicrobial Action | Disruption of bacterial cell walls | |
| Neuroprotective Effects | Modulation of neurotransmitter release |
Polymerization and Biomedical Applications
This compound is also utilized in polymer chemistry, where it serves as a monomer for synthesizing various copolymers with biomedical applications. The ability to form hydrophilic and amphiphilic block copolymers makes NVP valuable in drug delivery systems and tissue engineering .
Q & A
Q. What are the common synthetic routes for N-Vinylphthalimide, and how do reaction conditions influence regioselectivity and yield?
- Methodological Answer : this compound is typically synthesized via the Heck reaction using palladium catalysts, where regioselectivity is controlled by ligand choice and solvent polarity . Radical polymerization initiated by β-ray radiation is another route, with yield dependent on radiation dose and solvent selection (e.g., benzene vs. bulk polymerization) . Key factors include:
- Catalyst systems : Pd(OAc)₂ with phosphine ligands enhances cross-coupling efficiency.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor regioselective vinylation.
| Synthetic Method | Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, DMF, 80°C | 85–92 | High (E-selectivity) | |
| β-Ray Polymerization | Benzene, 25 kGy dose | 60–75 | N/A (controlled by radiation) |
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity and regiochemistry?
- Methodological Answer :
- 1H/13C NMR : Key peaks include vinyl protons (δ 5.2–6.0 ppm) and phthalimide carbonyls (δ 168–170 ppm). Coupling patterns distinguish E/Z isomers .
- X-ray crystallography : Resolves regiochemical ambiguity in solid-state configurations .
- FTIR : Confirms carbonyl stretches (~1770 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and detects trace side products (e.g., unreacted phthalimide precursors) .
Always cross-reference data with the NIST Chemistry WebBook for spectral validation .
Advanced Research Questions
Q. What methodological considerations are critical when designing polymerization studies of this compound using β-ray radiation, particularly regarding solvent effects and molecular weight control?
- Methodological Answer :
- Solvent choice : Bulk polymerization minimizes chain transfer but risks uncontrolled exotherms. Solution polymerization (e.g., in benzene) allows better heat dissipation but reduces molecular weight due to solvent radical interactions .
- Radiation dose : Higher doses (20–30 kGy) increase initiator radicals but may degrade the polymer backbone.
- Molecular weight control : Use chain transfer agents (e.g., mercaptans) or adjust monomer concentration.
| Polymerization Type | Solvent | Dose (kGy) | Mn (g/mol) | Đ (Dispersity) |
|---|---|---|---|---|
| Bulk | None | 25 | 15,000 | 1.8 |
| Solution | Benzene | 20 | 8,500 | 2.1 |
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives across different studies?
- Methodological Answer :
- Cross-validation : Use multiple techniques (e.g., X-ray + NMR) to confirm assignments .
- Solvent standardization : Report chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .
- Reference databases : Compare data with the NIST WebBook or crystallographic databases (e.g., CCDC) .
- Dynamic effects : Account for temperature-dependent conformational changes in solution-phase NMR .
Q. What strategies optimize the Heck reaction for synthesizing this compound derivatives while minimizing competing side reactions?
- Methodological Answer :
- Ligand design : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, a common side reaction .
- Additives : Silver salts (Ag₂CO₃) scavenge halide byproducts, improving catalyst turnover .
- Substrate pre-activation : Pre-forming the vinyl iodide intermediate reduces reaction time and dimerization .
| Optimization Strategy | Side Reaction Suppressed | Yield Improvement (%) |
|---|---|---|
| P(t-Bu)₃ ligand | β-hydride elimination | +15 |
| Ag₂CO₃ additive | Halide poisoning | +10 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
